molecular formula C14H8ClNO2 B3073463 3-(1,3-Benzoxazol-2-YL)benzoyl chloride CAS No. 1017791-53-5

3-(1,3-Benzoxazol-2-YL)benzoyl chloride

Cat. No. B3073463
CAS RN: 1017791-53-5
M. Wt: 257.67 g/mol
InChI Key: JVUJDBUZPOFQRV-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)benzoyl chloride is a chemical compound with the molecular formula C14H8ClNO2 . It is a derivative of benzoxazoles, which are aromatic organic compounds that have been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves a variety of well-organized synthetic methodologies using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a reaction was performed with ethyl ester substituted benzoic acid, substituted benzoyl chloride, and POCl3 in 1,4-dioxane at 90 °C for 15 hours .


Molecular Structure Analysis

The molecular structure of 3-(1,3-Benzoxazol-2-YL)benzoyl chloride consists of a benzene-fused oxazole ring structure . The molecular weight of this compound is 257.67 .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . For example, a reaction was performed with ethyl ester substituted benzoic acid, substituted benzoyl chloride, and POCl3 in 1,4-dioxane at 90 °C for 15 hours, further reaction with BBr3/CHCl3/AlCl3 in CH2Cl2 at −78 °C to room temperature, and a further reduction reaction using LiAlH4 in THF at 0 °C to room temperature for 30 minutes, to give 91–97% product yield .

Mechanism of Action

While the specific mechanism of action for 3-(1,3-Benzoxazol-2-YL)benzoyl chloride is not mentioned in the search results, benzoxazole derivatives are known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Safety and Hazards

The safety data sheet for benzoyl chloride, a related compound, indicates that it is a combustible liquid that is harmful if swallowed. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is advised to handle it with care, using protective clothing and working in a well-ventilated area .

Future Directions

Benzoxazole and its derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They are of interest for optical brighteners in laundry detergents . Benzoxazoles belong to the group of well-known antifungal agents with antioxidant, antiallergic, antitumoral and antiparasitic activity . Therefore, the future directions for 3-(1,3-Benzoxazol-2-YL)benzoyl chloride could involve further exploration of its potential uses in these areas.

properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13(17)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUJDBUZPOFQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzoxazol-2-YL)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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